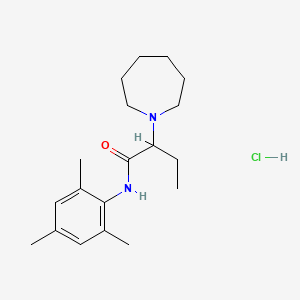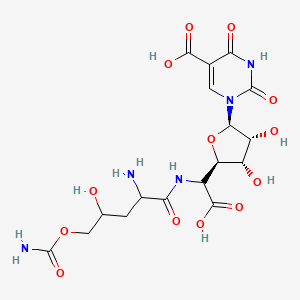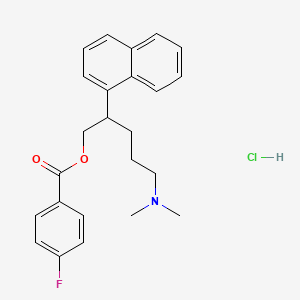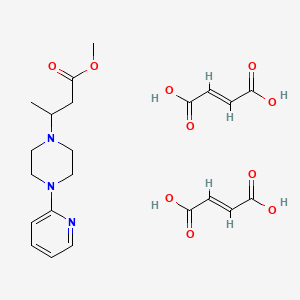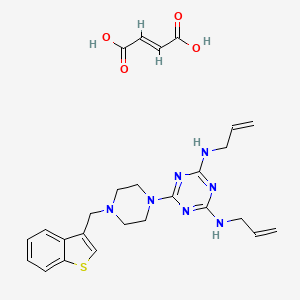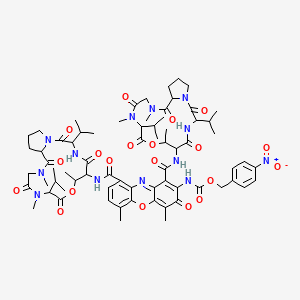
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate is a derivative of actinomycin D, a well-known antibiotic and anticancer compound. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The addition of the N-(4-nitrobenzyloxycarbonyl) group to actinomycin D enhances its chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
The synthesis of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves several steps. The starting material, actinomycin D, is first reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-nitrobenzyloxycarbonyl)actinomycin D. The compound is then purified through recrystallization and converted to its dihydrate form by crystallizing it from water.
Análisis De Reacciones Químicas
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions include N-(4-aminobenzyloxycarbonyl)actinomycin D and other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of actinomycin derivatives.
Biology: It is used in studies of DNA-binding properties and the inhibition of RNA synthesis.
Industry: It may be used in the development of new antibiotics and anticancer drugs.
Mecanismo De Acción
The mechanism of action of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves binding to DNA and inhibiting RNA synthesis. The compound intercalates into the DNA double helix, preventing the progression of RNA polymerase along the DNA strand. This inhibition of RNA synthesis leads to a decrease in protein synthesis and ultimately induces apoptosis in cells.
Comparación Con Compuestos Similares
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate can be compared to other actinomycin derivatives, such as actinomycin D and actinomycin X2. While all these compounds share the ability to bind to DNA and inhibit RNA synthesis, this compound has unique chemical properties due to the presence of the nitrobenzyloxycarbonyl group. This group enhances its reactivity and potential for chemical modifications, making it a valuable compound for research and development.
Similar compounds include:
- Actinomycin D
- Actinomycin X2
- N-(4-aminobenzyloxycarbonyl)actinomycin D
Propiedades
Número CAS |
149127-22-0 |
|---|---|
Fórmula molecular |
C70H91N13O20 |
Peso molecular |
1434.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-[4,6-dimethyl-3-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-2-yl]carbamate |
InChI |
InChI=1S/C70H91N13O20/c1-32(2)48-66(93)81-27-17-19-43(81)64(91)77(13)29-45(84)79(15)55(34(5)6)68(95)101-38(11)50(62(89)72-48)74-60(87)42-26-21-36(9)58-52(42)71-54-47(53(57(86)37(10)59(54)103-58)76-70(97)100-31-40-22-24-41(25-23-40)83(98)99)61(88)75-51-39(12)102-69(96)56(35(7)8)80(16)46(85)30-78(14)65(92)44-20-18-28-82(44)67(94)49(33(3)4)73-63(51)90/h21-26,32-35,38-39,43-44,48-51,55-56H,17-20,27-31H2,1-16H3,(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,76,97) |
Clave InChI |
MIJZSICTUIOVEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NC(=O)OCC8=CC=C(C=C8)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


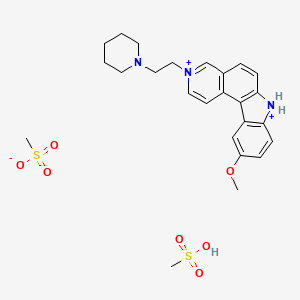
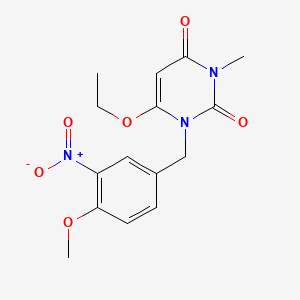

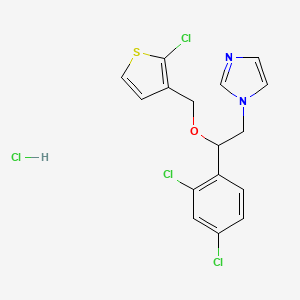
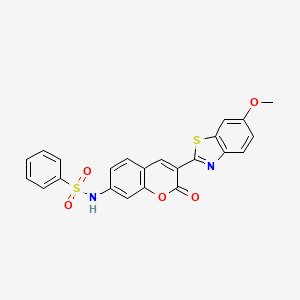
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
